molecular formula C13H12F3N5S2 B2882421 5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338747-65-2

5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2882421
CAS No.: 338747-65-2
M. Wt: 359.39
InChI Key: KSLXVWYPTSZVGP-UHFFFAOYSA-N
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Description

The compound 5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic molecule that features a unique combination of functional groups, including a triazole ring, a thieno[2,3-c]pyrazole core, and an allylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thieno[2,3-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Attachment of the Allylsulfanyl Group: This step can be achieved through nucleophilic substitution reactions where an allyl thiol reacts with a suitable leaving group on the triazole ring.

    Final Functionalization: The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the allyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the triazole and thieno[2,3-c]pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the triazole or thieno[2,3-c]pyrazole rings.

Scientific Research Applications

5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Agrochemicals: It may serve as a lead compound for the development of new pesticides or herbicides.

    Materials Science: The compound’s unique electronic properties could be explored for use in organic electronics or as a component in advanced materials.

Mechanism of Action

The mechanism by which 5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole and thieno[2,3-c]pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.

    Pathways Involved: The compound could influence various biochemical pathways, potentially affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: can be compared with other compounds that have similar structural motifs:

  • Similar Compounds

    • 5-(4-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
    • 5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl derivatives
    • Trifluoromethyl-substituted thieno[2,3-c]pyrazoles
  • Uniqueness: : The presence of the allylsulfanyl group and the specific arrangement of functional groups in This compound provides unique chemical and biological properties that distinguish it from other similar compounds.

This compound in various scientific domains

Properties

IUPAC Name

1-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5S2/c1-4-5-22-12-18-17-10(20(12)2)8-6-7-9(13(14,15)16)19-21(3)11(7)23-8/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXVWYPTSZVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(N3C)SCC=C)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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